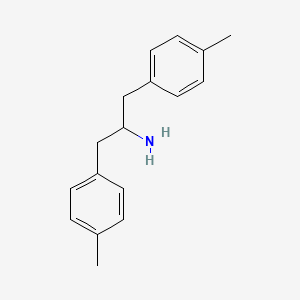

1,3-Bis(4-methylphenyl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-methylphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-13-3-7-15(8-4-13)11-17(18)12-16-9-5-14(2)6-10-16/h3-10,17H,11-12,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPSBLFFJDFXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74548-97-3 | |

| Record name | 1,3-bis(4-methylphenyl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of 1,3 Bis 4 Methylphenyl Propan 2 Amine

Reactivity Profiling of the Secondary Amine Functionality

The secondary amine in 1,3-Bis(4-methylphenyl)propan-2-amine is a key functional group that dictates its chemical behavior. The nitrogen atom's nucleophilicity enables a variety of reactions, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The general mechanism for the reaction of a secondary amine with a ketone to form an enamine is as follows:

Nucleophilic attack: The lone pair of the secondary amine attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of water: Water is eliminated, and an iminium ion is formed.

Deprotonation: A base removes a proton from the adjacent carbon, leading to the formation of the C=C double bond of the enamine.

A representative, though not specific to the title compound, nucleophilic addition reaction is shown in Table 1.

Table 1: Illustrative Nucleophilic Addition of a Secondary Amine to a Ketone

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Secondary Amine | Ketone | Enamine |

The synthesis of related compounds, such as (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, utilizes a reductive amination step where an imine is hydrogenated, often using a platinum-on-carbon (Pt/C) catalyst. nih.gov This suggests that this compound could be used to synthesize tertiary amines by reacting it with an aldehyde or ketone, followed by reduction of the resulting iminium intermediate.

Acylation: Secondary amines readily react with acylating agents such as acyl chlorides and acid anhydrides to form N,N-disubstituted amides. nih.govresearchgate.net This reaction, often carried out in the presence of a base to neutralize the HCl by-product, is a robust method for forming C-N bonds. mdpi.com The reaction proceeds via a nucleophilic acyl substitution mechanism. researchgate.net

Table 2: General Acylation of a Secondary Amine

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Acetyl chloride | N-acetyl-1,3-Bis(4-methylphenyl)propan-2-amine |

Sulfonylation: Similar to acylation, secondary amines react with sulfonyl chlorides to yield sulfonamides. The Hinsberg test, a classic chemical test, utilizes this reaction to distinguish between primary, secondary, and tertiary amines. researchgate.net Secondary amines react with benzenesulfonyl chloride to form an insoluble sulfonamide. researchgate.net The reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, leading to the displacement of the chloride ion. researchgate.net

A study on the sulfonylation of various amines showed that the reaction can be carried out efficiently under microwave irradiation in solvent-free conditions, highlighting modern, environmentally friendly approaches to this transformation.

Alkylation: The nitrogen atom of this compound can act as a nucleophile and undergo alkylation with alkyl halides. However, the direct alkylation of secondary amines can sometimes be difficult to control and may lead to over-alkylation, forming quaternary ammonium (B1175870) salts. nih.govorganic-chemistry.org To achieve mono-alkylation, reductive amination is often a more effective method. google.com Alternatively, specialized catalysts, such as triarylboranes, can facilitate the N-alkylation of amines with aryl esters under mild conditions. mdpi.com

Arylation: N-arylation of secondary amines to form tri-substituted amines is a significant transformation in organic synthesis. Modern methods often employ palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) or copper-catalyzed reactions. nih.gov Transition-metal-free methods have also been developed, for instance, using o-silylaryl triflates in the presence of cesium fluoride. These methods allow for the formation of a new C-N bond between the amine nitrogen and an aromatic ring.

Synthesis of Advanced Amine Derivatives

The reactivity of this compound allows for its use as a scaffold to synthesize a variety of more complex amine derivatives.

Starting from this compound, a range of N-substituted derivatives can be synthesized through the reactions described above. For example, N-alkylation would introduce an alkyl group onto the nitrogen atom, while N-arylation would introduce an aryl group. Acylation would lead to the corresponding amide.

The synthesis of related N-substituted propan-2-amines has been reported in the literature. For instance, N-methyl-1-phenylpropan-2-amine is a known compound. The synthesis of N-substituted aryl amidines from primary amines and nitriles has also been described, which points to the broader possibilities of derivatizing the amine functionality. While direct synthetic examples starting from this compound are not prevalent in the searched literature, the general reactivity patterns of secondary amines provide a clear blueprint for the synthesis of its N-substituted derivatives.

Table 3: Potential N-Substituted Derivatives of this compound

| Derivative Type | General Reactant | General Product Structure |

|---|---|---|

| N-Alkyl | Alkyl Halide (R-X) | |

| N-Aryl | Aryl Halide (Ar-X) | |

| N-Acyl | Acyl Chloride (RCOCl) |

Heterocyclic Ring Annulation Utilizing the Amine Moiety (e.g., Azole Derivatives)

The primary amine group in this compound serves as a key functional handle for the construction of nitrogen-containing heterocycles, such as azoles. Although specific examples of such reactions with this particular amine are not prevalent in the literature, established synthetic methodologies for azole formation from primary amines provide a predictive framework for its potential reactivity.

Azoles are a significant class of five-membered heterocyclic compounds containing at least one nitrogen atom. mdpi.com The synthesis of various azole derivatives, such as pyrazoles, imidazoles, and triazoles, often involves the reaction of a primary amine with a suitable precursor containing multiple electrophilic sites. For instance, the Paal-Knorr synthesis is a classical method for preparing pyrroles by reacting a primary amine with a 1,4-dicarbonyl compound. Similarly, 1,3-dicarbonyl compounds can react with primary amines and a source of a third nitrogen atom (like hydrazine (B178648) or a derivative) to form pyrazoles.

The steric hindrance imposed by the two bulky 4-methylphenyl groups adjacent to the amine functionality in this compound would likely play a significant role in these transformations. This steric bulk could potentially reduce the nucleophilicity of the amine and hinder its approach to the electrophilic centers of the cyclizing agent, possibly requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of specific catalysts) to achieve cyclization.

Table 1: Potential Azole Derivatives from this compound and Corresponding General Synthetic Precursors

| Target Azole Derivative | General Precursor for Reaction with Primary Amine | Potential Reaction Conditions |

| Substituted Pyrrole | 1,4-Dicarbonyl Compound | Acid or heat catalysis |

| Substituted Pyrazole (B372694) | 1,3-Dicarbonyl Compound + Hydrazine | Acid catalysis |

| Substituted Imidazole | 1,2-Dicarbonyl Compound + Aldehyde | Acid catalysis (Radziszewski synthesis) |

| Substituted 1,2,3-Triazole | Alkynes via [3+2] Cycloaddition with an azide (B81097) formed from the amine | Copper or Ruthenium catalysis |

Note: This table is illustrative and represents potential synthetic routes based on general organic chemistry principles. The successful synthesis of these derivatives from this compound would require experimental validation.

Oligomerization and Polymerization Reactions involving the Amine as a Monomer

The presence of a primary amine group makes this compound a potential monomer for step-growth polymerization and oligomerization reactions. In such processes, the amine can react with difunctional or polyfunctional comonomers to form a polymer chain.

For example, polyamides could theoretically be synthesized by reacting this compound with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or a diester). The reaction would proceed via the formation of amide linkages. Similarly, reaction with diisocyanates would lead to the formation of polyureas.

The bulky nature of the this compound monomer would be expected to have a profound impact on the resulting polymer's properties. The steric hindrance would likely lead to polymers with lower crystallinity and potentially increased solubility in organic solvents compared to polyamides or polyureas derived from less hindered amines. The rigidity of the aromatic groups would also contribute to a higher glass transition temperature (Tg) of the resulting polymer.

Table 2: Hypothetical Polymers and Oligomers from this compound

| Polymer/Oligomer Type | Comonomer | Repeating Unit Linkage | Potential Properties |

| Polyamide | Adipoyl chloride | Amide | High Tg, amorphous, good thermal stability |

| Polyurea | Toluene diisocyanate | Urea | Rigid structure, potential for strong intermolecular interactions |

| Polyimide | Pyromellitic dianhydride | Imide | High thermal and chemical resistance |

Note: This table presents hypothetical polymer structures and properties based on established principles of polymer chemistry. Specific experimental data for polymers derived from this compound is not currently available in the surveyed literature.

Mechanistic Investigations of Derivatization Reactions

Detailed mechanistic investigations of derivatization reactions specifically involving this compound are not extensively reported. However, the mechanisms of the potential reactions discussed above can be inferred from well-established principles in organic chemistry.

The derivatization reactions of this compound would primarily be governed by the nucleophilic character of the primary amine. In reactions such as heterocyclic ring annulation or polymerization to form polyamides, the initial step is the nucleophilic attack of the amine's lone pair of electrons on a carbonyl carbon or another electrophilic center.

For instance, in a hypothetical reaction with a 1,3-dicarbonyl compound to form a pyrazole derivative (in the presence of hydrazine), the mechanism would likely involve the initial formation of an enamine or imine intermediate through the condensation of the primary amine with one of the carbonyl groups. Subsequent intramolecular cyclization and dehydration steps would then lead to the formation of the aromatic heterocyclic ring.

The two 4-methylphenyl groups would exert a significant steric effect on the transition states of these reactions. This steric hindrance could slow down the reaction rate compared to less bulky primary amines. Furthermore, the electronic effect of the tolyl groups (weakly electron-donating) would have a minor influence on the basicity and nucleophilicity of the amine compared to the dominant steric effects.

Computational modeling could serve as a valuable tool to investigate the mechanistic pathways and transition state energies for the derivatization of this compound, providing insights into the feasibility and potential outcomes of such reactions in the absence of extensive experimental data.

Spectroscopic and Advanced Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule. For 1,3-Bis(4-methylphenyl)propan-2-amine, a full suite of NMR experiments would provide unambiguous evidence for its chemical constitution.

1D and 2D NMR Experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the two p-tolyl groups, the methyl protons of the tolyl groups, the methine proton at the 2-position of the propane (B168953) chain, and the methylene (B1212753) protons at the 1 and 3 positions. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would confirm the connectivity of the protons.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Separate signals would be anticipated for the methyl carbons, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), the methine carbon bearing the amine group, and the methylene carbons.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish the correlations between adjacent protons, for instance, showing the coupling between the methine proton and the neighboring methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Without experimental data, a table of chemical shifts and coupling constants cannot be provided.

Stereochemical Analysis via NMR Techniques (if applicable)

This compound is a chiral molecule, as the carbon at the 2-position is a stereocenter. NMR spectroscopy, particularly using chiral shift reagents or by derivatizing the amine with a chiral auxiliary, could be employed to distinguish between the two enantiomers (R and S forms). However, no such studies are publicly documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion. For this compound (molecular formula C₁₇H₂₁N), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 240.1747 g/mol . sigmaaldrich.com An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Differentiation

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound. The mass spectrum obtained from the GC peak would show a molecular ion peak and a characteristic fragmentation pattern. A common fragmentation pathway for amphetamine-like structures involves cleavage of the bond beta to the nitrogen atom, which for this compound would likely result in the formation of a tropylium-like ion or other stable fragments. However, specific fragmentation data from experimental studies are not available.

Theoretical and Computational Investigations of 1,3 Bis 4 Methylphenyl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 1,3-Bis(4-methylphenyl)propan-2-amine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy state on the potential energy surface. Functionals such as B3LYP, paired with a suitable basis set (e.g., 6-311G(d,p)), are commonly used for such optimizations. nih.gov The resulting data would include precise bond lengths, bond angles, and dihedral angles. However, no published optimized geometry data for this compound is currently available.

Conformational Analysis and Energy Landscapes

Due to the presence of rotatable single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify stable conformers and the energy barriers between them. This process generates a potential energy surface, or energy landscape, which is crucial for understanding the molecule's flexibility and preferred shapes. Theoretical conformational energy calculations are often performed using classical, empirical potential-energy functions or more accurate quantum mechanical methods. nih.gov For similar, but different, aminopropane derivatives, such studies have been conducted to determine conformational freedom and flexibility. nih.gov A detailed energy landscape for this compound, including the relative energies of its conformers, has not been documented in the scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are also instrumental in predicting spectroscopic parameters, which can aid in the experimental characterization of a compound. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (both ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov These predicted shifts, when compared to experimental spectra, can help confirm the structure of a synthesized molecule. While methodologies for the accurate prediction of NMR chemical shifts for small organic molecules are well-established mdpi.com, specific predicted values for this compound are not available.

Table 1: Illustrative Data Table for Predicted ¹H NMR Chemical Shifts (Hypothetical) This table is for illustrative purposes only, as no specific data exists for this compound.

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| H1 | Data not available |

| H2 | Data not available |

| H3 | Data not available |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, solvent effects, and intermolecular interactions over time.

Conformational Flexibility and Solvent Interactions

MD simulations would be a suitable tool to explore the conformational flexibility of this compound in different environments, such as in a vacuum or in various solvents. These simulations can illustrate how the molecule moves and changes shape over time and how it interacts with surrounding solvent molecules. The choice of force field is a critical parameter in ensuring the accuracy of these simulations. While MD simulations are widely used to study solvent interactions, no such studies have been reported for this compound.

Intermolecular Interactions and Supramolecular Assembly

MD simulations can also be employed to investigate how multiple molecules of this compound interact with each other. This can provide insights into potential self-assembly mechanisms and the formation of larger supramolecular structures. Analysis of the simulation trajectories can reveal the dominant intermolecular forces, such as hydrogen bonding or van der Waals interactions, that govern these assemblies. At present, there is no published research on the intermolecular interactions or supramolecular assembly of this specific compound.

Table 2: Illustrative Data Table for Intermolecular Interaction Energies (Hypothetical) This table is for illustrative purposes only, as no specific data exists for this compound.

| Interaction Type | Average Energy (kcal/mol) |

|---|---|

| van der Waals | Data not available |

| Electrostatic | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

No published studies detailing the computational modeling of reaction mechanisms involving this compound were found. Therefore, no data on transition states, activation energies, or reaction pathways can be provided.

Applications in Chemical Synthesis and Advanced Materials Research

1,3-Bis(4-methylphenyl)propan-2-amine as a Versatile Synthetic Intermediate

The reactivity of the primary amine group, combined with the two aromatic rings, makes this compound a valuable intermediate for the synthesis of more elaborate molecules.

As a Precursor for Complex Organic Molecules

Primary amines are fundamental building blocks in organic chemistry, serving as key precursors for a vast array of more complex molecules. The structure of this compound, with its reactive amino group, can readily undergo a variety of chemical transformations. These include N-alkylation, N-arylation, acylation, and condensation reactions to form imines, which can then be further functionalized.

The presence of two p-tolyl groups offers additional sites for modification, such as electrophilic aromatic substitution on the rings or oxidation of the methyl groups. This dual reactivity—at the amine center and on the aromatic rings—allows for the construction of diverse and complex molecular architectures. For instance, similar amine structures are used to synthesize derivatives with specific biological or material properties. The synthesis of novel 1,3,4-thiadiazole-2-amine derivatives, for example, highlights how primary amines can be cyclized to form heterocyclic compounds. nih.govmdpi.com The development of such synthetic routes is crucial for creating new chemical entities with potential applications in medicinal chemistry and materials science. researchgate.net

In the Construction of Chiral Auxiliaries or Ligands

While this compound is an achiral molecule, it possesses a prochiral center at the second carbon atom. Resolution of its racemic mixture into individual enantiomers, or its asymmetric synthesis, would yield a chiral amine. Chiral amines are of paramount importance in asymmetric synthesis, often serving as chiral auxiliaries or as foundational scaffolds for chiral ligands. nih.govnih.gov

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The renowned Ellman auxiliary (tert-butanesulfinamide) is a prime example of how chiral amines are used to synthesize other chiral amines with high stereoselectivity. nih.gov In a similar vein, enantiomerically pure this compound could potentially be used to direct stereoselective transformations.

Furthermore, the structure is well-suited for development into a bidentate ligand by functionalizing the amine nitrogen and potentially one or both of the phenyl rings. The development of novel chiral P,N-ligands for enantioselective catalysis is an active area of research, where the amine moiety is a key component of the ligand framework that coordinates to a metal center. nih.gov

Role in Catalysis and Coordination Chemistry

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to transition metals. This property is the foundation of its potential role in catalysis and coordination chemistry.

As a Ligand in Transition Metal Catalysis (e.g., Palladium, Ruthenium)

Amines are widely used as ligands in transition metal-catalyzed reactions, including important carbon-carbon bond-forming reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.net These ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and facilitating the catalytic cycle. Palladium complexes, in particular, are often employed in these transformations. researchgate.netresearchgate.net The use of amines as inexpensive and efficient ligands for palladium-catalyzed coupling reactions is a well-documented strategy. researchgate.net

This compound could serve as a ligand for metals such as palladium and ruthenium. The two bulky p-tolyl groups would create a specific steric environment around the metal center, which can be beneficial for controlling selectivity and promoting reductive elimination, a key step in many catalytic cycles. The synthesis of various triarylamines and N-alkyldiarylamines has been successfully achieved using palladium catalysts supported by phosphine (B1218219) ligands, but amine ligands also show significant promise. mit.edu

Investigation of Catalytic Mechanisms and Selectivity Enhancement

The mechanism of palladium-catalyzed allylic amination, for instance, involves the nucleophilic attack of an amine on a palladium-allyl complex. acs.org The nature of the amine ligand can influence the rate and selectivity of this attack. The steric and electronic properties of this compound would affect the stability of the intermediate metal complexes and the transition states within a catalytic cycle.

The bulky nature of the bis(4-methylphenyl)propyl group could enhance selectivity in certain reactions by sterically shielding parts of the catalytic center, thereby directing the approach of substrates. In palladium-catalyzed C(sp³)–H arylation, the ligand plays a pivotal role in achieving regioselectivity. chemrxiv.org By systematically modifying the structure of amine ligands, chemists can fine-tune the catalytic performance for specific applications.

Design of Novel Amine-Based Catalysts for Organic Reactions

The structure of this compound makes it an attractive platform for the rational design of new catalysts. By introducing other donor atoms into the molecule, for example, through substitution on the phenyl rings, it could be converted into a multidentate ligand. Such ligands can form highly stable and reactive complexes with transition metals.

The field of catalyst design is increasingly moving towards creating catalysts tailored for specific transformations. arxiv.org This includes the development of nanostructured catalysts based on non-precious metals like cobalt for reductive amination processes. springernature.com Furthermore, amine-based materials are being designed for a range of applications, from CO2 capture to specialized chemical synthesis. digitellinc.comrsc.orgresearchgate.net The modular nature of this compound allows for systematic structural variations, such as altering the substituents on the aromatic rings or modifying the backbone, to optimize catalytic activity and selectivity for a desired organic reaction.

Contributions to Materials Science

Extensive literature searches did not yield any specific research or applications of This compound within the field of materials science, as per the outlined subsections. The following sections reflect the absence of published data for this particular compound in these specific applications.

As a Monomer or Cross-linking Agent in Polymer Synthesis

There is currently no available scientific literature or documented research demonstrating the use of This compound as a monomer or a cross-linking agent in polymer synthesis. While the presence of a primary amine group suggests potential reactivity in polymerization reactions, such as in the formation of polyamides or polyimides, no studies have been published that utilize this specific diamine for creating polymeric materials. Standard polymerization literature details the use of various other aliphatic and aromatic diamines, but This compound is not mentioned among them.

Incorporation into Functional Organic Materials (e.g., Optoelectronic Materials, if applicable based on structure)

No research findings were identified regarding the incorporation of This compound into functional organic materials. The structural characteristics of a molecule can sometimes suggest potential for applications in areas such as optoelectronics; however, there are no studies available that have investigated or reported on the electronic or photophysical properties of materials derived from this compound.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic strategies for secondary amines often involve multi-step processes that may lack efficiency or employ harsh reagents. mnstate.edu Future research should prioritize the development of streamlined and environmentally benign pathways to 1,3-Bis(4-methylphenyl)propan-2-amine.

Key areas for exploration include:

Green Chemistry Approaches: The use of environmentally friendly solvents, biodegradable catalysts, and energy-efficient reaction conditions (such as microwave or ultrasound irradiation) represents a significant step towards sustainability. mdpi.com Methodologies utilizing plant extracts or microorganisms as biocatalysts for amination reactions are emerging as viable green alternatives. mdpi.com

Catalytic Reductive Amination: A one-pot reaction involving the reductive amination of 4-methylphenylacetone (B1295304) with 4-methylphenethylamine (B144676) using advanced catalysts could provide a direct and atom-economical route. Research into novel, inexpensive, and recyclable catalysts, such as those based on cobalt or polymer-supported complexes, could significantly improve the feasibility of this approach. organic-chemistry.orgmdpi.com

Biocatalytic Synthesis: The use of ω-transaminases for the asymmetric synthesis of chiral amines is a well-established field. whiterose.ac.uk Future studies could identify or engineer a transaminase capable of converting a suitable prochiral ketone precursor into enantiomerically pure (R)- or (S)-1,3-Bis(4-methylphenyl)propan-2-amine, which is crucial for applications where stereochemistry is critical. whiterose.ac.uk

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic Reductive Amination | High atom economy, potential for one-pot reaction. | Catalyst cost, efficiency, and recyclability. |

| Biocatalytic Asymmetric Synthesis | High enantioselectivity, mild reaction conditions. | Identifying or engineering a suitable enzyme, substrate scope. |

| N-Alkylation of Primary Amines | Utilizes readily available starting materials. | Poor selectivity, risk of overalkylation, harsh reagents. acs.org |

| Green Chemistry Methods | Reduced environmental impact, lower toxicity. | Scalability, catalyst stability, and overall cost-effectiveness. |

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of secondary amines is well-documented, encompassing reactions like acylation and alkylation to form amides and tertiary amines, respectively. openstax.orgbritannica.com However, the specific structure of this compound may unlock novel chemical transformations.

Future research could investigate:

Catalyst and Ligand Development: The steric bulk provided by the two 4-methylphenyl groups could make this amine an effective ligand for transition metal catalysis. Its coordination to metals like palladium, rhodium, or cobalt could create a unique chiral environment, potentially leading to high selectivity in asymmetric catalysis.

Directed C-H Activation: The amine group can act as a directing group to facilitate C-H activation at specific positions on the phenyl rings or the propane (B168953) backbone. This would enable the direct introduction of new functional groups, providing a powerful tool for creating complex molecular architectures.

Synthesis of Novel Heterocycles: The compound can serve as a scaffold for synthesizing novel nitrogen-containing heterocyclic compounds. For instance, intramolecular cyclization reactions could lead to the formation of unique azacycles with potential applications in materials science or medicinal chemistry.

Hofmann Elimination: While typically leading to the less substituted alkene (non-Zaitsev product), studying the Hofmann elimination of the corresponding quaternary ammonium (B1175870) salt could provide insights into the regioselectivity influenced by the bulky substituents. openstax.org

Advanced Computational Studies for Rational Design and Prediction

In silico methods are indispensable for predicting molecular properties and guiding experimental work, thereby saving time and resources. researchgate.net Advanced computational studies on this compound would provide profound insights into its behavior.

Prospective computational projects include:

Conformational Analysis: Determining the stable conformations of the molecule and the energy barriers between them using Density Functional Theory (DFT). This is fundamental to understanding its reactivity and interaction with other molecules.

Reaction Mechanism Simulation: Modeling potential synthetic routes and catalytic cycles to elucidate reaction mechanisms, identify transition states, and predict reaction kinetics. researchgate.net This can help in optimizing reaction conditions for higher yields and selectivity.

Predictive Property Analysis: Calculating key physicochemical properties such as electronic structure, bond dissociation energies, and pKa. QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to simulate its behavior in different solvent environments or within a catalyst's active site. acs.org

Rational Design of Analogs: Using the structure of this compound as a starting point, computational tools can be used to design new analogs with tailored electronic and steric properties for specific applications, such as high-affinity ligands or highly selective catalysts. rsc.org

Table 2: Potential Computational Studies and Their Objectives

| Computational Method | Research Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and predict reactivity. | Maps of electron density, HOMO/LUMO energies, reaction pathways. |

| Molecular Dynamics (MD) | Simulate conformational flexibility and solvent interactions. | Preferred conformations, interaction with solvent molecules. |

| QM/MM | Model interactions within a biological or catalytic system. | Binding affinities, enzyme-substrate interactions, catalytic site behavior. acs.org |

| Virtual Screening | Design and evaluate novel derivatives for specific functions. | Identification of new candidate molecules with desired properties. researchgate.net |

Integration into Emerging Fields of Chemical Science

The unique diarylpropanamine scaffold suggests that this compound could be a valuable building block in several cutting-edge areas of chemistry.

Materials Science: Amines are used as structure-directing agents in the synthesis of porous materials like zeolites and mesoporous silicas. rsc.org The specific size and shape of this compound could be exploited to template the formation of novel materials with controlled pore structures and morphologies for applications in catalysis, separation, or gas storage.

Supramolecular Chemistry: The molecule could be incorporated into larger supramolecular assemblies, such as rotaxanes or catenanes. The phenyl groups can participate in π-π stacking interactions, while the amine provides a site for hydrogen bonding or coordination, enabling the construction of complex, functional molecular machines.

Medicinal Chemistry Scaffolding: Diaryl- and alkylamine structures are common pharmacophores in centrally acting agents. nih.govrsc.org While avoiding direct therapeutic claims, research into the synthesis of derivatives and their subsequent evaluation as receptor ligands or enzyme inhibitors could be a fruitful area, exploring structure-activity relationships. nih.gov

Comparative Studies with Structurally Related Amine Systems

To fully understand the unique properties of this compound, it is essential to conduct comparative studies with structurally related molecules. These studies can highlight the importance of specific structural features.

Effect of Phenyl Ring Substitution: Synthesizing and studying analogs with different substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl rings would clarify the role of electronics on the molecule's reactivity and properties.

Impact of the Propane Backbone: Comparing this compound with analogs where the propane backbone is altered (e.g., shortened to ethane (B1197151) or extended to butane) would reveal how the flexibility and distance between the aryl groups influence its behavior.

Primary vs. Secondary vs. Tertiary Amines: A comparative analysis with the corresponding primary amine (lacking one tolylmethyl group) and tertiary amine (with an additional alkyl or aryl group on the nitrogen) would provide a clear picture of how the degree of substitution at the nitrogen center affects steric hindrance and reactivity.

Conclusion

Summary of Key Academic Contributions and Research Findings

1,3-Bis(4-methylphenyl)propan-2-amine is a synthetically accessible primary amine, primarily prepared through the reductive amination of its ketone precursor. While detailed experimental characterization is not extensively documented in publicly available literature, its chemical and physical properties can be reliably predicted based on established principles of organic chemistry. Its primary academic significance lies in its potential as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and a variety of N-substituted derivatives.

Outlook on the Enduring Academic Importance of this compound and its Analogs in Chemical Research

The enduring academic importance of this compound and its analogs is rooted in their potential for application in several key areas of chemical research. The symmetrical diarylpropane framework offers a unique scaffold for the design of novel organic materials and ligands. In medicinal chemistry, this compound and its derivatives represent a platform for the development of new therapeutic agents, where systematic structural modifications can be used to probe structure-activity relationships. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of new chemical entities with interesting properties and applications.

Q & A

Q. What are the optimal synthetic routes for 1,3-Bis(4-methylphenyl)propan-2-amine, and how can reaction efficiency be validated?

Methodological Answer: Synthesis typically involves reductive amination of 4-methylacetophenone derivatives. A validated approach includes:

- Step 1 : Condensation of 4-methylbenzaldehyde with nitroethane to form a β-nitro styrene intermediate.

- Step 2 : Catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine, yielding the target compound .

- Validation : Monitor reaction progress via TLC or HPLC (using relative retention times for arylpropan-2-amine derivatives, as in ). Purity can be confirmed by GC-MS or NMR spectroscopy (compare with PubChem-derived InChI/SMILES data ).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Analysis : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., using PubChem’s InChI/SMILES for reference ). Key signals include aromatic protons (~6.8–7.2 ppm) and amine protons (~1.5–2.5 ppm).

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm). Reference retention times from structurally similar compounds (e.g., 4-methoxyphenyl analogs with RRT ~0.4–2.64 ).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z = 253.35 for [M+H]⁺) and fragmentation patterns against databases .

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomers of this compound, and how does stereochemistry impact its bioactivity?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC. Optimize mobile phase composition (hexane:isopropanol with 0.1% diethylamine) to separate enantiomers .

- Bioactivity Implications : Stereochemistry significantly affects receptor binding. For example, (R)-isomers of arylpropan-2-amine derivatives show enhanced affinity for monoamine transporters compared to (S)-isomers . Conduct in vitro assays (e.g., radioligand binding) to compare enantiomer activity .

Q. How do researchers address discrepancies in reported biological activities of arylpropan-2-amine derivatives across different studies?

Methodological Answer:

- Standardized Assays : Use validated protocols (e.g., elevated plus maze for anxiolytic effects or dopamine transporter inhibition assays ). Control variables like solvent (DMSO concentration ≤0.1%) and pH.

- Data Reconciliation : Cross-reference conflicting results with structural analogs. For instance, 4-methyl substitutions may enhance metabolic stability compared to halogenated derivatives (e.g., 4-bromo analogs ), altering observed activity.

- Stability Studies : Investigate compound degradation under assay conditions (e.g., oxidation to quinones ). Use LC-MS to identify degradation products .

Q. What computational methods are effective in predicting the physicochemical properties and binding modes of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with targets like serotonin receptors using software (e.g., GROMACS). Input structures derived from PubChem’s InChI/SMILES .

- Docking Studies : Use AutoDock Vina to predict binding affinities. Compare results with experimental data from similar compounds (e.g., NAP derivatives ).

- QSPR Models : Train models on LogP and pKa data from arylpropan-2-amine analogs (e.g., 3-(4-chlorophenyl)propan-1-amine ) to estimate solubility and bioavailability.

Data Contradiction and Experimental Design

Q. How should researchers design experiments to mitigate batch-to-batch variability in synthesized this compound?

Methodological Answer:

- Process Controls : Standardize reaction parameters (temperature, catalyst loading) and use in-line FTIR to monitor intermediate formation .

- Quality Metrics : Define acceptance criteria (e.g., ≥95% purity via HPLC ). Track impurities (e.g., nitro byproducts) using LC-MS .

- Storage Protocols : Store under inert atmosphere (N₂) at –20°C to prevent oxidation .

Q. What mechanistic insights explain the divergent metabolic pathways observed in arylpropan-2-amine derivatives?

Methodological Answer:

- Cytochrome P450 Profiling : Use liver microsomes to identify primary metabolic enzymes (e.g., CYP2D6). For 4-methyl derivatives, expect hydroxylation at the methyl group .

- Metabolite Identification : Employ HR-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) products. Compare with 4-methoxy analogs, which undergo O-demethylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.